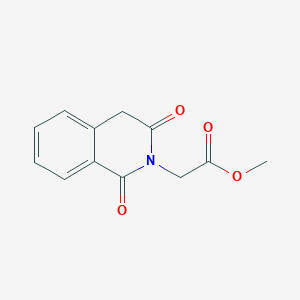
Methyl 2-(1,3-dioxo-3,4-dihydro-2(1H)-isoquinolinyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Methyl 2-(1,3-dioxo-3,4-dihydro-2(1H)-isoquinolinyl)acetate is a useful research compound. Its molecular formula is C12H11NO4 and its molecular weight is 233.223. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl 2-(1,3-dioxo-3,4-dihydro-2(1H)-isoquinolinyl)acetate (CAS Number: 477868-29-4) is a compound with significant biological activity, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C12H11NO4
- Molecular Weight : 233.22 g/mol
- Structural Characteristics : The compound features a dioxoisoquinoline moiety, which is often associated with various pharmacological activities.
Research indicates that this compound interacts with multiple biological pathways:
- Adenosinergic Modulation : The compound has been shown to influence adenosinergic receptors, particularly A1 and A2A receptors. Studies suggest that it may modulate the effects of stimulants like cocaine and methamphetamine by altering receptor activity in the central nervous system (CNS) .
- Neuroprotective Effects : In models of neurodegenerative diseases, such as Huntington's disease (HD), compounds with similar structures have demonstrated the ability to enhance neurotrophic factors and reduce protein aggregates associated with neurotoxicity . This suggests a potential for this compound in neuroprotection.
- Immunomodulatory Properties : The compound may also exhibit immunomodulatory effects through the activation of mesenchymal stem cells (MSCs), promoting adenosine production which plays a role in suppressing T-cell proliferation and modulating inflammatory responses .
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
- Anti-inflammatory Activity : In vitro studies have shown that the compound can reduce inflammatory markers in cell cultures exposed to pro-inflammatory stimuli.
- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines, although further research is needed to elucidate its mechanism and efficacy.
Case Studies
Case Study 1 : A study involving animal models demonstrated that administration of this compound resulted in improved motor coordination and reduced neurodegeneration markers in transgenic mice models of HD. The results indicated a significant increase in brain-derived neurotrophic factor (BDNF) levels post-treatment .
Case Study 2 : Another investigation into its effects on immune response showed that the compound could enhance the immunosuppressive capabilities of MSCs in an inflammatory environment, suggesting potential applications in autoimmune diseases .
Data Summary Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C12H11NO4 |
| Molecular Weight | 233.22 g/mol |
| Biological Activities | Anti-inflammatory, Neuroprotective, Cytotoxic |
| Mechanisms of Action | Adenosinergic modulation, Immunomodulation |
| Potential Applications | CNS disorders, Cancer therapy |
Eigenschaften
IUPAC Name |
methyl 2-(1,3-dioxo-4H-isoquinolin-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-17-11(15)7-13-10(14)6-8-4-2-3-5-9(8)12(13)16/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJSYUXFUKMEJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=O)CC2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














